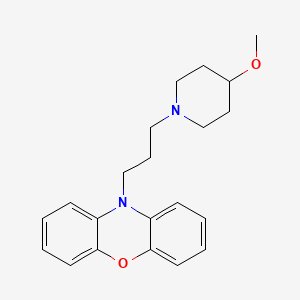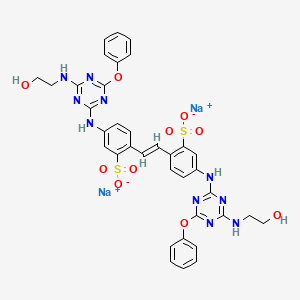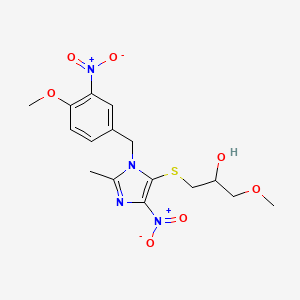
Phenoxazine, 10-(3-(4-methoxypiperidino)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxazine, 10-(3-(4-methoxypiperidino)propyl)- is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound, like other phenoxazine derivatives, exhibits significant biological and optoelectronic properties .
Vorbereitungsmethoden
The synthesis of phenoxazine derivatives typically involves several stages of synthetic transformation. Common synthetic routes include electrophilic aromatic substitution, oxidative cyclization, and Pd-catalyzed N-arylation . Industrial production methods often involve large-scale organic synthesis techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Phenoxazine, 10-(3-(4-methoxypiperidino)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction often uses oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
Phenoxazine, 10-(3-(4-methoxypiperidino)propyl)- has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of phenoxazine derivatives involves interaction with molecular targets such as DNA and proteins. For instance, actinomycin D binds to DNA, inhibiting RNA synthesis and exerting its anticancer effects . The specific pathways and molecular targets can vary depending on the derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Phenoxazine, 10-(3-(4-methoxypiperidino)propyl)- is unique due to its specific structural modifications, which enhance its biological and optoelectronic properties. Similar compounds include:
Phenothiazine: Another heterocyclic compound with similar applications in medicine and industry.
Phenazine: Known for its antimicrobial and antitumor properties.
These compounds share some similarities in their chemical structure and applications but differ in their specific properties and uses .
Eigenschaften
CAS-Nummer |
97018-26-3 |
|---|---|
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
10-[3-(4-methoxypiperidin-1-yl)propyl]phenoxazine |
InChI |
InChI=1S/C21H26N2O2/c1-24-17-11-15-22(16-12-17)13-6-14-23-18-7-2-4-9-20(18)25-21-10-5-3-8-19(21)23/h2-5,7-10,17H,6,11-16H2,1H3 |
InChI-Schlüssel |
JJPNAJZILMOVEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCN(CC1)CCCN2C3=CC=CC=C3OC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















